methyl 2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate
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Overview
Description
methyl 2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate is a complex organic compound with a unique structure that combines elements of chromone and phenoxy groups
Preparation Methods
The synthesis of methyl 2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate typically involves multiple steps. One common method includes the reaction of 2-methoxyphenol with 2-methyl-4-oxochromene-7-carboxylic acid in the presence of a suitable esterification agent. The reaction conditions often require a catalyst and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability .
Chemical Reactions Analysis
methyl 2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenoxy group, using reagents like sodium hydroxide or other nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
methyl 2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound has been studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other chronic diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of methyl 2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of inflammatory responses .
Comparison with Similar Compounds
methyl 2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate can be compared with other similar compounds, such as:
- 2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetic acid
- 2-[(3-methoxyphenoxy)methyl]-2-methyloxirane These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of chromone and phenoxy groups in this compound provides distinct chemical and biological properties that set it apart from its analogs .
Properties
IUPAC Name |
methyl 2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c1-12-20(27-16-7-5-4-6-15(16)23-2)19(22)14-9-8-13(10-17(14)26-12)25-11-18(21)24-3/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLQLQOUSYKXKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC)OC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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